2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

Vue d'ensemble

Description

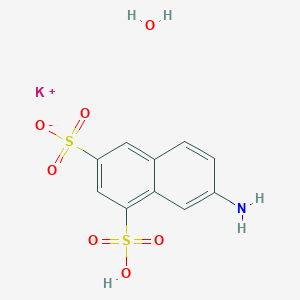

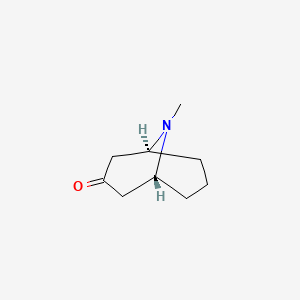

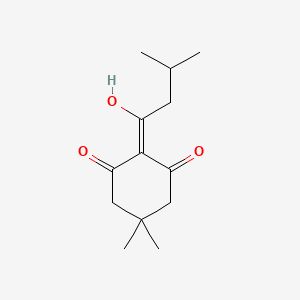

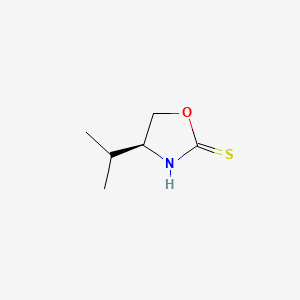

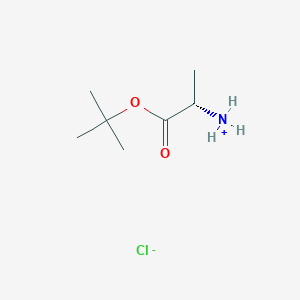

“2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione” is a chemical compound with the molecular formula C13H20O3 . It is also known by other names such as “2-Isovaleryldimedone” and “5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione” among others .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexanedione ring, which is a six-membered cyclic structure with two ketone functional groups. Additionally, it has a hydroxy group and a methylbutylidene group attached to it .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 224.3 g/mol . The compound is colorless to light yellow to light orange in appearance . It has a flash point of 168 °C and a specific gravity of 1.03 . The refractive index of the compound is 1.50 .Applications De Recherche Scientifique

Hydrogen Bonding Studies : Research has investigated hydrogen bonding in related cyclohexane-1,3-diones, which forms hydrogen-bonded spiral chains and layers in certain conditions, indicating potential applications in crystallography and molecular design (Barnes, 1996).

Selective Synthesis Applications : 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione has been used as a mild electrophilic iodinating agent for the selective synthesis of α-iodoketones from allylic alcohols, indicating its utility in organic synthesis (Martinez-Erro et al., 2017).

Biological Activity and Characterization : The precursors of similar compounds have been synthesized for biological activity studies, suggesting potential applications in medicinal chemistry (Jeyachandran, 2021).

Spectral and Luminescent Properties in Chemical Analysis : Studies have shown that compounds like trans-2-(4’-dimethylaminebenzylideneacetyl)-5,5-dimethylcyclohexane-1,3-dione exhibit properties useful in indicating the acid-base equilibrium of a medium in chemical analysis (Pyrko et al., 2022).

Synthesis of N-Confused Porphyrin Derivatives : Research has demonstrated the reaction of compounds like 5,5-dimethylcyclohexane-1,3-dione with N-confused porphyrin, which could be significant in the development of novel materials and catalysts (Li et al., 2011).

Enzymatic Reduction Studies : Yeast reduction of similar compounds, leading to products like (S)-3-hydroxy-2,2-dimethylcyclohexanone, suggests potential applications in enzymatic processes and asymmetric synthesis (Mori & Mori, 2003).

Synthesis of 3-Acylfurans : The use of 1,3-dicarbonyl compounds in reactions to synthesize 3-acylfurans highlights applications in organic synthesis and compound development (Yanami et al., 1979).

Salts of β-Dione Dioximes Structure Analysis : The structure of salts of dioximes, including those derived from cyclohexane-1,3-dione, provides insights into their chemical properties and potential applications (Iwakura et al., 1970).

Uncommon Condensations in Organic Synthesis : Research on condensation reactions of 2-hydroxyimino-5,5-dimethylcyclohexane-1,3-dione with other compounds opens up avenues for creating novel organic compounds (Ukhin et al., 2019).

Peptide Synthesis Applications : Dimedone (5,5-Dimethylcyclohexane-1,3-dione) has been used as a protecting agent for amino groups in peptide synthesis, demonstrating its utility in biochemical applications (Halpern & James, 1964).

Transfer Hydrogenation in Natural Product Synthesis : Studies on the enantioselective reduction of similar diketones have applications in the synthesis of natural products (Metz et al., 2022).

Synthesis of Benzodiazepines : The reaction of 5,5-dimethyl-2-formylcyclohexane-1,3-dione with certain diamines for the synthesis of benzodiazepines indicates its potential in pharmaceutical chemistry (Gurkovskii et al., 1999).

Synthesis of Polysubstituted Benzenes : Dimedone and derivatives' reaction with sulfuric acid in trifluoroacetic anhydride leads to various polysubstituted benzenes, suggesting applications in material science and synthesis (Nelson & Nelson, 1992).

Fluorescent Chemosensor Development : Substituted aryl hydrazones of β-diketones have been used as chemosensors for Co2+, highlighting their applications in analytical chemistry and environmental monitoring (Subhasri & Anbuselvan, 2014).

Synthesis of Nickel and Copper Complexes : New hydrazone chelating ligands derived from similar diketones and their nickel(II) and copper(II) complexes have applications in materials science and coordination chemistry (Chen et al., 2008).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin, wash with plenty of soap and water . If it gets in the eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

2-(1-hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEWTRDZPSOAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione | |

CAS RN |

172611-72-2 | |

| Record name | 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172611-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)